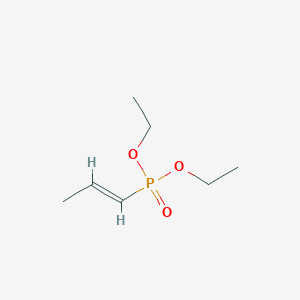

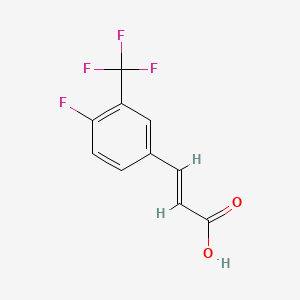

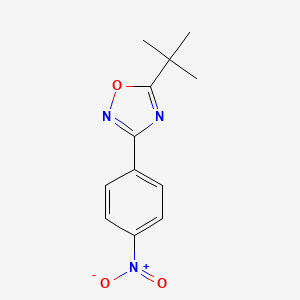

![molecular formula C5H11N3S B1336983 [(E)-2-methylpropylideneamino]thiourea CAS No. 21009-72-3](/img/structure/B1336983.png)

[(E)-2-methylpropylideneamino]thiourea

Vue d'ensemble

Description

[(E)-2-methylpropylideneamino]thiourea is a chemical compound that falls within the broader class of thiourea derivatives. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two amine groups. These compounds are known for their versatile applications in organic synthesis, medicinal chemistry, and as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy .

Synthesis Analysis

The synthesis of thiourea derivatives can involve various starting materials and catalysts. For instance, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid leads to the formation of complex compounds such as 4,4′-methylenebis(5-phenyl-4-imidazoline-2-thione) . Another example is the synthesis of 2-aminothiazoles from methyl ketones/unsaturated methyl ketones and thiourea using I2/CuO as a catalyst, which yields E-isomers of the target molecules . These methods highlight the reactivity of thiourea and its derivatives in forming heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be elucidated using techniques such as NMR, HRMS, IR spectroscopy, and X-ray crystallography. For example, the crystal structure of N-(4-methylbenzamido)-N′-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea has been determined, revealing intra- and intermolecular hydrogen bonds and C–H··· interactions that stabilize the crystal structure . Similarly, the target compounds in the synthesis of 2-aminothiazoles were characterized and further confirmed by X-ray crystallographic analysis .

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, often acting as nucleophiles due to the presence of the thiocarbonyl group. The acid-catalyzed reaction of thiourea with ketones is an example of such reactivity, leading to the formation of imidazoline derivatives . Additionally, thiourea derivatives can act as CSAs in the enantiodiscrimination of amino acid derivatives, where their interaction with substrates is mediated by base additives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the presence of substituents such as trifluoromethyl groups can affect the compound's fungicidal activities, as seen in the bioassay results for N-(4-methylbenzamido)-N′-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea . The solubility of these compounds in organic solvents like CDCl3 can be enhanced with additives, which is crucial for their application as CSAs in NMR spectroscopy .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Thioureas, including [(E)-2-methylpropylideneamino]thiourea derivatives, are vital sulfur and nitrogen-containing compounds recognized for their significant role in drug research and other biological activities. Studies have shown their importance in developing potential anticancer agents, where novel thiourea derivatives exhibit potent cytotoxicity against cancer cell lines, surpassing standard treatments like hydroxyurea in effectiveness Ruswanto et al., 2015. Similarly, research into N-benzoyl-N'-alkylthioureas and their metal complexes reveals significant antifungal activities, showcasing the potential for developing new antimicrobial agents Rafael del Campo et al., 2004.

Environmental and Industrial Applications

Beyond biomedical applications, thiourea derivatives have been investigated for their environmental and industrial significance. A green synthesis approach for 1,3-disubstituted thiourea derivatives highlights an environmentally friendly method that uses solar energy, reducing the reliance on hazardous substances like thiophosgene Priyanka P. Kumavat et al., 2013. Moreover, the use of thioureas as corrosion inhibitors for metals in acidic media demonstrates their potential to protect industrial materials, linking their chemical structure to their efficiency as inhibitors Muzaffer Özcan et al., 2004.

Catalytic Applications

In the realm of organic chemistry, thiourea derivatives, including [(E)-2-methylpropylideneamino]thiourea, have found applications as catalysts. They promote various chemical reactions, such as the highly enantioselective conjugate addition of ketones to nitroalkenes, demonstrating the broad applicability and versatility of thiourea-based catalysts in synthesizing enantiomerically enriched compounds Hongbing Huang & E. Jacobsen, 2006.

Safety And Hazards

Orientations Futures

Thiourea has been gaining increasing attention in the scientific community due to its fast reaction kinetics and less harmful nature . It has been used in the processes of obtaining drugs and is intensively used in organic synthesis . Future research may focus on the development of more sustainable methods for the synthesis and use of thiourea and its derivatives.

Propriétés

IUPAC Name |

[(E)-2-methylpropylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGCVMPYARLSFM-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430532 | |

| Record name | NSC76187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-2-methylpropylideneamino]thiourea | |

CAS RN |

21009-72-3 | |

| Record name | NSC76187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC76187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

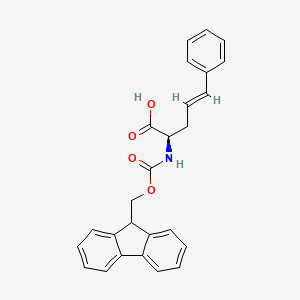

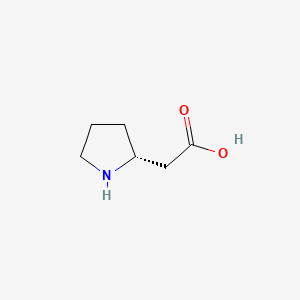

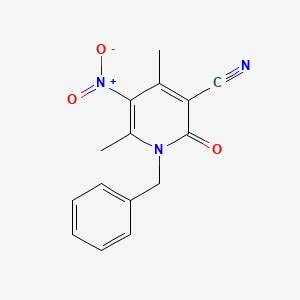

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

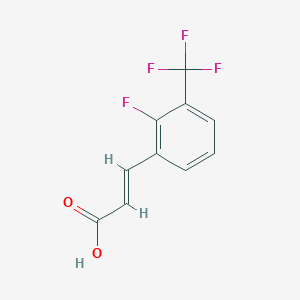

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)